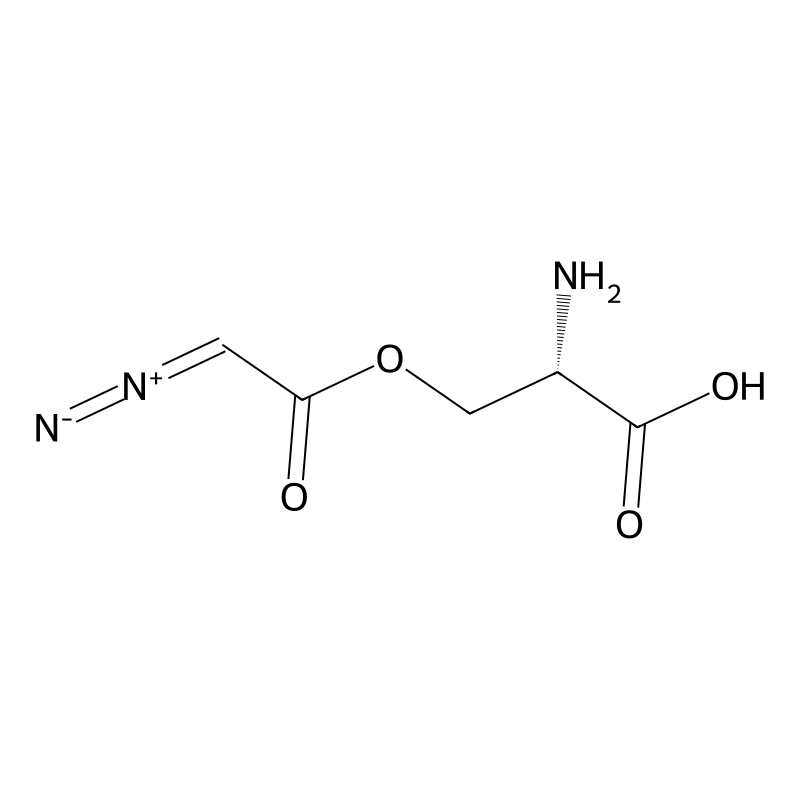

Azaserine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Azaserine's primary mechanism of action involves inhibiting the enzyme glutamine synthetase. This enzyme plays a crucial role in the synthesis of glutamine, an essential amino acid for protein synthesis and other cellular functions. By inhibiting glutamine synthetase, azaserine disrupts the normal production of glutamine, leading to a cascade of effects within the cell [1].

[1] Jacquez, J. A. (1957). Mechanism of Action of Azaserine. Archives of Biochemistry and Biophysics, 69(1), 157-167. ()

Studying Cell Proliferation

Azaserine's ability to disrupt protein synthesis makes it a valuable tool for researchers studying cell proliferation. Since rapidly dividing cells require high levels of protein synthesis, azaserine can be used to arrest or slow down cell growth. This allows researchers to investigate various aspects of the cell cycle and identify factors regulating cell division [2].

[2] Broome, J. D. (1960). Azaserine inhibition of nucleic acid synthesis in cultures of mammalian cells. The Journal of Experimental Medicine, 111(2), 107-119. ()

Investigating Protein Synthesis

Azaserine's impact on glutamine levels also provides insights into protein synthesis pathways. By studying how cells respond to azaserine treatment, researchers can gain a better understanding of the complex mechanisms involved in protein production and the role of glutamine in this process [3].

[3] DeMoss, J. A., & Bard, R. C. (1958). Inhibition of amino acid incorporation into protein by azaserine. Journal of Bacteriology, 76(5), 440-447. ()

Azaserine is a naturally occurring compound classified as a diazo derivative of serine. Its chemical formula is , with a molar mass of approximately 173.13 g/mol. This compound exhibits notable antineoplastic (anti-cancer) and antibiotic properties, primarily attributed to its structural similarity to glutamine and its action as a purinergic antagonist. Azaserine functions by competitively inhibiting glutamine amidotransferase, an essential enzyme in glutamine metabolism, thereby affecting various metabolic pathways crucial for cell growth and proliferation .

Additionally, azaserine is stable under physiological conditions but can undergo acid-catalyzed hydrolysis, which affects its reactivity and biological activity .

Azaserine exhibits a range of biological activities primarily related to its role as an inhibitor of metabolic pathways. It has been shown to inhibit the hexosamine biosynthetic pathway, which is vital for glycosylation processes in cells. Furthermore, azaserine irreversibly inhibits gamma-glutamyltransferase, impacting glutathione metabolism and oxidative stress responses in cells .

Research indicates that azaserine can protect against hyperglycemic endothelial damage by increasing levels of manganese-superoxide dismutase, which helps reduce reactive oxygen species in the body. It also downregulates the expression of vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1), which are involved in inflammatory responses .

The synthesis of azaserine can be achieved through various methods, including both natural extraction from microbial sources and synthetic routes. The biosynthetic pathway for azaserine involves the condensation of 4-hydroxy-2-oxovalerate (HYAA) with L-serine .

In laboratory settings, azaserine can be synthesized via diazotization reactions where serine derivatives are treated with diazomethane or other diazo compounds under controlled conditions. This method allows for the production of azaserine with specific modifications that may enhance its biological activity or stability .

Azaserine has several applications in both clinical and research settings:

- Cancer Research: Due to its ability to inhibit tumor growth and induce DNA damage, azaserine is utilized as a chemical probe in studies related to cancer biology and therapeutic development.

- Antibiotic Development: Its antibiotic properties make it a candidate for developing new antimicrobial agents.

- Biochemical Research: Azaserine serves as a tool for studying metabolic pathways involving glutamine and other amino acids, providing insights into cellular processes and disease mechanisms .

Studies have shown that azaserine interacts with various biomolecules, particularly nucleic acids. For instance, it forms stable adducts with deoxyguanosine that can lead to mutations if not repaired by cellular mechanisms. These interactions are pivotal in understanding how azaserine may contribute to carcinogenesis through DNA damage pathways .

Furthermore, interaction studies have indicated that azaserine can modulate enzyme activities related to glutamate metabolism by binding irreversibly to catalytic sites within enzymes such as glutaminase . This property underscores its potential utility in therapeutic contexts where modulation of amino acid metabolism is desired.

Azaserine shares structural similarities with several other compounds that also exhibit antitumor or antibiotic properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| 6-Diazo-5-oxo-L-norleucine | Similar diazo group | Inhibits glutamine metabolism | More potent against certain tumors |

| L-glutamine | Structural analog | Primary nitrogen donor in metabolic pathways | Essential amino acid; not an inhibitor |

| Methotrexate | Folic acid analog | Inhibits dihydrofolate reductase | Primarily used in chemotherapy; different target |

| 5-Fluorouracil | Pyrimidine analogue | Inhibits thymidylate synthase | Used extensively in cancer treatment |

Azaserine's distinct feature lies in its diazo structure which allows it to form specific adducts with nucleic acids, leading to unique mechanisms of action compared to these similar compounds .

Molecular Structure and Stereochemical Features

Azaserine possesses a molecular formula of C₅H₇N₃O₄ with a molecular weight of 173.13 grams per mole [1] [2] [3]. The compound exhibits a distinctive structural architecture characterized by a serine backbone modified with a diazoacetyl group attached to the hydroxyl moiety of the serine side chain [2] [3]. The molecular structure contains a single chiral center at the α-carbon position, conferring absolute stereochemical configuration designated as S according to the Cahn-Ingold-Prelog nomenclature system [3] [4].

The stereochemical analysis reveals that azaserine contains one defined stereocenter out of one possible stereocenter, indicating complete stereochemical definition [3]. Additionally, the molecule possesses one E/Z center associated with the diazo functional group [3]. The canonical SMILES representation of azaserine is NC@@HC(O)=O, which explicitly denotes the S-configuration at the chiral center through the @@ notation [3] [4].

The three-dimensional molecular structure demonstrates a characteristic α-amino acid framework with the amino group, carboxyl group, and the modified serine side chain extending from the central carbon atom. The diazoacetyl modification creates a unique α-diazoester functional group that is biologically unusual and synthetically significant [5] [6]. This structural feature distinguishes azaserine from other naturally occurring amino acids and contributes to its distinct chemical and biological properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₇N₃O₄ | [1] [2] [3] |

| Molecular Weight (g/mol) | 173.13 | [1] [2] [3] |

| Absolute Configuration | S | [3] [4] |

| Defined Stereocenters | 1/1 | [3] |

| E/Z Centers | 1 | [3] |

International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The International Union of Pure and Applied Chemistry systematic name for azaserine is (2S)-2-amino-3-(2-diazoacetyl)oxypropanoic acid [1] [3]. This nomenclature precisely describes the stereochemical configuration and functional group arrangement within the molecule. Alternative International Union of Pure and Applied Chemistry acceptable names include (S)-2-amino-3-(2-diazoacetyl)oxypropanoic acid and O-(2-diazoacetyl)-L-serine [1] [7] [8].

The compound is also recognized by various systematic designations that reflect its structural relationship to serine. These include diazoacetic acid ester with serine, diazoacetate (ester) L-serine, and L-beta-(diazoacetoxy)alanine [9] [8] [10]. The nomenclature L-serine diazoacetate (ester) explicitly indicates the esterification of the serine hydroxyl group with diazoacetic acid [7] [8].

Common names for this compound include azaserine, L-azaserine, and the international nonproprietary name variants azaserina (Spanish) and azaserinum (Latin) [2] [9] [8]. Historical research designations encompass CI-337, CL-337, CN-15757, P-165, and NSC-742, which were assigned during early pharmacological investigations [9] [8] [10]. Abbreviated forms include AZS and AZA, commonly used in scientific literature [8] [10].

The Chemical Abstracts Service registry number is 115-02-6 [1] [9], while the European Community number is 204-061-6 [9] [11]. The United States Food and Drug Administration Unique Ingredient Identifier is 87299V3Q9W [9], and the Registry of Toxic Effects of Chemical Substances number is VT9625000 [10].

| Designation Type | Examples | Reference |

|---|---|---|

| Primary International Union of Pure and Applied Chemistry Name | (2S)-2-amino-3-(2-diazoacetyl)oxypropanoic acid | [1] [3] |

| Alternative International Union of Pure and Applied Chemistry Names | O-(2-diazoacetyl)-L-serine; L-serine diazoacetate (ester) | [1] [7] [8] |

| Common Names | Azaserine; L-Azaserine; Azaserina; Azaserinum | [2] [9] [8] |

| Systematic Names | Diazoacetic acid ester with serine; L-beta-(diazoacetoxy)alanine | [9] [8] [10] |

| Research Designations | CI-337; CN-15757; P-165; NSC-742 | [9] [8] [10] |

Dissociation Behavior and pH-Dependent Properties

Azaserine exhibits characteristic acid-base behavior consistent with its amino acid structure, possessing a pKa value of 8.55 at 25°C [12] [13]. This relatively high pKa value indicates that the compound exists predominantly in its protonated form under physiological pH conditions. The dissociation behavior reflects the presence of both amino and carboxyl functional groups, which can undergo protonation and deprotonation reactions depending on the solution pH.

The pH-dependent stability profile of azaserine demonstrates remarkable variation across different pH ranges. Under acidic conditions, the compound undergoes rapid acid-catalyzed hydrolysis following pseudo-first-order reaction kinetics [14]. At pH 2.0, complete hydrolysis occurs within 2 hours with a half-life of 0.4 hours [14]. The half-life increases to 0.7 hours at pH 2.4 and 4.7 hours at pH 3.4, demonstrating the strong pH dependence of the hydrolysis reaction [14].

In contrast, azaserine exhibits exceptional stability within the pH range of 5.8 to 10.5, with no decomposition observed over extended periods [14]. The optimal stability occurs at pH 8.0, where aqueous solutions maintain maximum stability [15] [12]. Deviations from this optimal pH, either higher or lower than pH 8, result in decreased stability [15].

Under physiological conditions (pH 7.4), azaserine remains stable and resists hydrolysis even in the presence of active biological matrices [14]. This stability extends to cell culture media, active whole cell lysates, and commercial enzyme preparations such as porcine liver esterase, where no conversion is observed over 24-hour periods at 37°C [14].

| pH Condition | Stability/Half-life | Decomposition Products | Reference |

|---|---|---|---|

| pH 2.0 | t₁/₂ = 0.4 hours | L-serine | [14] |

| pH 2.4 | t₁/₂ = 0.7 hours | L-serine | [14] |

| pH 3.4 | t₁/₂ = 4.7 hours | L-serine | [14] |

| pH 5.8-10.5 | Stable (no decomposition) | None | [14] |

| pH 8.0 | Maximum stability | None | [15] [12] |

| Physiological pH | Stable | None | [14] |

Stability Profile and Decomposition Pathways

The stability profile of azaserine reveals multiple degradation pathways that operate under different environmental conditions. The primary decomposition mechanism involves acid-catalyzed hydrolysis of the diazoester bond, which proceeds through pseudo-first-order kinetics and results in the formation of L-serine as the primary product [14]. This hydrolytic pathway is highly pH-dependent and becomes increasingly significant under acidic conditions below pH 5 [14].

Enzymatic degradation represents another significant decomposition pathway, particularly relevant in biological systems. Mouse liver contains a specific enzyme that rapidly decomposes certain O-esters of L-serine, including azaserine, to produce pyruvate and ammonia [16]. This enzyme exhibits a broad pH optimum around 7.2 and demonstrates a Michaelis constant (Km) of 2.3-2.4 × 10⁻³ M for azaserine [16]. The enzyme shows substrate specificity for serine esters where the terminal groups on the acid moiety are relatively nonionized [16].

The proposed mechanism for enzymatic degradation involves an α,β-elimination reaction that yields the corresponding acid, pyruvate, and ammonia as end-products [16]. This enzymatic pathway is inhibited by fluoride but remains unaffected by versene, dithizone, or cyanide, providing insights into the enzyme's cofactor requirements [16].

Thermal decomposition occurs at elevated temperatures, with azaserine decomposing before melting in the range of 146-162°C [2] [15] [13]. The thermal decomposition products have not been fully characterized, but the process is accompanied by visual changes and the release of potentially hazardous decomposition products including nitrogen oxides [17].

A direct alkylation pathway represents a non-hydrolytic decomposition mechanism where azaserine reacts directly with nucleophiles such as deoxyguanosine to form specific adducts [14] [18]. This pathway leads to the formation of O⁶-carboxymethyldeoxyguanosine adducts through direct alkylation rather than initial hydrolysis [14] [18].

The biosynthetic pathway reveals that azaserine formation involves hydrazonoacetic acid as an intermediate, which undergoes a 2-electron oxidation to generate the final diazo group [5] [6]. This biological route provides insights into the compound's natural degradation pathways and potential metabolic transformations.

| Degradation Pathway | Mechanism | Products | Conditions | Reference |

|---|---|---|---|---|

| Acid-catalyzed hydrolysis | Pseudo-first-order kinetics | L-serine | pH < 5 | [14] |

| Enzymatic degradation | α,β-elimination | Pyruvate, ammonia | pH ~7.2, liver enzyme | [16] |

| Thermal decomposition | Heat-induced breakdown | Not characterized | >146°C | [2] [15] [13] |

| Direct alkylation | Nucleophilic reaction | DNA adducts | Reaction with nucleotides | [14] [18] |

| Biosynthetic pathway | 2-electron oxidation | Azaserine formation | Bacterial enzymes | [5] [6] |

Purity

Physical Description

Light yellow-green solid; [Merck Index] Faintly yellow powder; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

THE GLUTAMINE ANTAGONISTS AZASERINE ... /HAS/ ONLY WEAK CYTOSTATIC ACTIVITY WHEN USED ALONE ... /BUT/ CAN PRODUCE SIGNIFICANT POTENTIATION WHEN ADMIN WITH PURINE ANALOGS SUCH AS MERCAPTOPURINE OR THIOGUANINE.

AZASERINE HAS BEEN TESTED AS AN INHIBITOR OF PURINE SYNTHESIS, & IN CONJUNCTION WITH MERCAPTOPURINE, IN TREATMENT OF ACUTE CHILDHOOD LEUKEMIA.

MEDICATION (VET): IN LIMITED NUMBER OF EXPTL CASES AS ANTIMETABOLITE IN TUMOR THERAPY SINCE MORE EFFECTIVE DRUGS HAVE REPLACED IT.

For more Therapeutic Uses (Complete) data for AZASERINE (6 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

THE GLUTAMINE ... /ANTAGONIST/ AZASERINE ... POTENT ... /INHIBITOR/ OF DE-NOVO PATHWAY OF PURINE NUCLEOTIDE BIOSYNTHESIS. ... INHIBIT/S/ PURINE BIOSYNTHESIS THROUGH FORMATION OF COVALENT BONDS WITH CYSTEINE RESIDUE IN ACTIVE SITE OF KEY ENZYME IN PATHWAY, FORMYLGLYCINAMIDE RIBOTIDE AMIDOTRANSFERASE.

VET: INHIBITS GLUTAMINE USE IN ASPARAGINE BIOSYNTHESIS & IV OR IP USE ENHANCES EFFECT OF L-ASPARAGINASE AGAINST EXPTL SOLID TUMORS. ... ANTIDIURETIC ACTION NOTED IN MICE.

4 ESTABLISHED CELL LINES CONTAINING GAMMA-GLUTAMYL TRANSPEPTIDASE. /A/ POSITIVE CORRELATION WAS OBSERVED BETWEEN CELLULAR GAMMA-GLUTAMYL TRANSPEPTIDASE LEVELS AND SENSITIVITY TO AZASERINE TOXICITY. STRAINS EXPRESSING LOWEST GAMMA-GLUTAMYL TRANSPEPTIDASE ACTIVITIES SHOWED GREATEST RESISTANCE TO AZASERINE TOXICITY.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

... AFTER TREATMENT OF RATS WITH (3)H-AZASERINE THE PANCREAS HAS BEEN SHOWN TO ATTAIN HIGH LEVELS OF RADIOACTIVITY.

Wikipedia

Drug Warnings

Use Classification

Methods of Manufacturing

Storage Conditions

Interactions

Effect of dietary intake of fish (menhaden) oil and fish (cod) protein on the development of pancreatic preneoplastic lesions was examined in male Wistar rats. Fourteen day old animals were given a single ip injection of 30 mg L-azaserine/kg body weight; diazoacetate serine (ester). At 21 days of age they were weaned and maintained on dietary treatment for 4 months. Fish protein did not appear to produce a significantly different preneoplastic response when compared to casein as a protein source. However, a 20% menhaden oil diet, rich in omega 3 fatty acids, produced a significant decrease in the development of both the size and number of preneoplastic lesions when compared to a 20% corn oil diet rich in omega 6 fatty acids. This study provides evidence that fish oils, rich in omega 3 fatty acids, may have potential as inhibitory agents in cancer development.

Diets containing raw soybean products fed ad libitum caused a reduction in food consumption and growth, pancreatic enlargement, hypersecretion of digestive enzymes, and enlargement of intestinal segments and their contents in rats, chicks and geese. These effects were found to be related to the concentration of trypsin inhibitor in the diet. ... In long-term studies the incidence of pancreatic nodules was correlated to the level of trypsin inhibitor in the diet. Feeding raw soybean products potentiated the carcinogenic effect of azaserine and meal feeding enhanced the incidence and size of the pancreatic nodules in rats fed raw soybean products.

Effects of coffee and dietary fat (alone and in combination) on the development of preneoplastic lesions in exocrine pancreas were investigated in rats and hamsters, treated with azaserine or N-nitrosobis(2-oxopropyl)amine, respectively. Animals were given the respective diets (5% or 25% corn oil) and coffee (instead of drinking water) within one week after the treatment with carcinogen. At four months postinitiation, the pancreata were quantitatively examined for the number and size of preneoplstic foci. In rats, coffee alone inhibited growth of acidophilic foci and, moreover, slightly inhibited the positive modulating effect of fat on growth of these foci, pointing to a negative rather than a positive interaction between these two life-style factors. In hamsters, coffee alone enhanced growth of cystic foci, whereas fat alone enhanced growth of ductular foci. An interaction between fat and coffee on pancreatic carcinogenesis in hamsters could not be demonstrated.

For more Interactions (Complete) data for AZASERINE (8 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Rajapakse AG, Ming XF, Carvas JM, Yang Z. The hexosamine biosynthesis inhibitor azaserine prevents endothelial inflammation and dysfunction under hyperglycemic condition through antioxidant effects. Am J Physiol Heart Circ Physiol. 2009 Mar;296(3):H815-22. doi: 10.1152/ajpheart.00756.2008. Epub 2009 Jan 9. PubMed PMID: 19136606.

3: Wada K, Hiratake J, Irie M, Okada T, Yamada C, Kumagai H, Suzuki H, Fukuyama K. Crystal structures of Escherichia coli gamma-glutamyltranspeptidase in complex with azaserine and acivicin: novel mechanistic implication for inhibition by glutamine antagonists. J Mol Biol. 2008 Jul 4;380(2):361-72. doi: 10.1016/j.jmb.2008.05.007. Epub 2008 May 12. PubMed PMID: 18555071.

4: Hull RL, Zraika S, Udayasankar J, Kisilevsky R, Szarek WA, Wight TN, Kahn SE. Inhibition of glycosaminoglycan synthesis and protein glycosylation with WAS-406 and azaserine result in reduced islet amyloid formation in vitro. Am J Physiol Cell Physiol. 2007 Nov;293(5):C1586-93. Epub 2007 Sep 5. PubMed PMID: 17804609; PubMed Central PMCID: PMC2365901.

5: Koyanagi T, Katayama T, Suzuki H, Kumagai H. The LIV-I/LS system as a determinant of azaserine sensitivity of Escherichia coli K-12. FEMS Microbiol Lett. 2004 Aug 1;237(1):73-7. PubMed PMID: 15268940.

6: Appel MJ, Woutersen RA. Effects of a diet high in fish oil (MaxEPA) on the formation of micronucleated erythrocytes in blood and on the number of atypical acinar cell foci Induced in rat pancreas by azaserine. Nutr Cancer. 2003;47(1):57-61. PubMed PMID: 14769538.

7: Nagy K, Tóth S, Pálfia Z, Réz G. Angiogenesis is continuous with two peaks during azaserine-induced rat pancreatic adenocarcinoma progression: an electron microscopic morphometrical study. Oncol Rep. 2003 Nov-Dec;10(6):1999-2004. PubMed PMID: 14534733.

8: Nagy K, Pálfia Z, Réz G. Characterisation of the progression of azaserine-induced rat pancreatic adenocarcinoma by proliferative cell nuclear antigen, basement membrane laminin and trypsinogen immunohistochemistry. Histochem Cell Biol. 2003 May;119(5):405-13. Epub 2003 May 13. PubMed PMID: 12743826.

9: Tóth S, Nagy K, Pálfia Z, Réz G. Cellular autophagic capacity changes during azaserine-induced tumour progression in the rat pancreas. Up-regulation in all premalignant stages and down-regulation with loss of cycloheximide sensitivity of segregation along with malignant transformation. Cell Tissue Res. 2002 Sep;309(3):409-16. Epub 2002 Jul 10. PubMed PMID: 12195297.

10: Nagy K, Pálfia Z, Réz G. Quantitative microvascular changes during azaserine-initiated pancreatic carcinogenesis. Acta Biol Hung. 2001;52(4):403-9. PubMed PMID: 11693990.